7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a complex polycyclic molecule featuring a fused tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with multiple functional groups. Key structural elements include:
- Pyridin-3-ylmethyl group as the N-linked carboxamide substituent, enhancing solubility and hydrogen-bonding capacity.
- 6-Imino and 2-oxo moieties, which may participate in tautomerism or coordination chemistry.
Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, though pharmacological data are absent in the available sources .
Properties
Molecular Formula |
C24H20N6O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H20N6O3/c1-15-5-3-9-29-21(15)28-22-19(24(29)32)11-18(20(25)30(22)14-17-7-4-10-33-17)23(31)27-13-16-6-2-8-26-12-16/h2-12,25H,13-14H2,1H3,(H,27,31) |
InChI Key |
ZGVUELIYMFAXME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NCC5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo ring system and the introduction of various functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The furan-2-ylmethyl group in the target compound may enhance metabolic stability compared to the pentyl chain in the fluorophenyl analog, as aromatic systems are less prone to oxidative degradation .
- The pyridin-3-ylmethyl substituent likely improves aqueous solubility relative to the fluorophenyl group due to its polarizable nitrogen atom .
Physicochemical and Electronic Properties
Electronic Effects
Solubility and Lipophilicity
- Predicted LogP values (3.8–4.2) suggest moderate lipophilicity, comparable to kinase inhibitors like imatinib (LogP = 3.5). The pyridinyl group reduces LogP by ~0.5 units compared to phenyl analogs .
Methodological Considerations for Comparative Analysis
- Structural similarity metrics : Tanimoto coefficients >0.7 indicate high similarity between the target compound and its pentyl/fluorophenyl analog, based on shared tricyclic frameworks .
- QSAR modeling : Substituent electronic parameters (Hammett σ values) correlate with predicted bioactivity, with electron-withdrawing groups (e.g., furan) favoring target engagement .
Biological Activity
The compound 7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its intricate tricyclic structure and various functional groups, which contribute to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.46 g/mol. Its structure features a furan ring, an imino group, and a carboxamide moiety. The presence of these functional groups is critical for its biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown promising results against various pathogens.
- Anticancer Properties : The triazatricyclo framework has been associated with anticancer activity in related compounds.
- Enzyme Inhibition : Potential interactions with key enzymes involved in disease processes.
Antimicrobial Activity
Research has indicated that derivatives of compounds containing furan and triazine moieties often display antimicrobial properties. For instance, studies on related compounds have demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Studies
A study focusing on triazatricyclo compounds revealed that certain derivatives exhibit cytotoxic effects on cancer cell lines. For example, the compound F8-B22 , structurally similar to the target compound, displayed an IC50 value of 1.55 μM against cancer cells . This suggests that the target compound may also possess anticancer properties due to its structural similarities.
Enzyme Inhibition
The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes. For instance, compounds with similar structures have been identified as inhibitors of SARS-CoV-2 main protease (Mpro), which is crucial for viral replication . The ability to inhibit such enzymes could position this compound as a candidate for antiviral therapies.
Case Studies
Several case studies have explored the biological activities of structurally related compounds:
| Compound Name | Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| F8-B22 | Anticancer | 1.55 | |
| F8-S43 | SARS-CoV-2 Mpro Inhibitor | 10.76 | |
| F8 | Antimicrobial | 21.28 |
These studies underscore the potential biological relevance of the target compound and its derivatives.
The precise mechanism by which 7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca exerts its biological effects remains to be fully elucidated. However, it is believed that the interactions between its functional groups and specific biological targets play a significant role in its activity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
